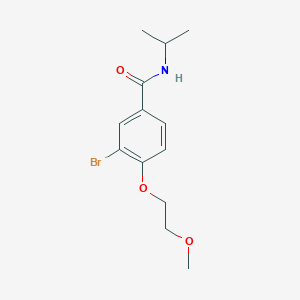![molecular formula C13H7F4NO3 B4839927 1,2,4,5-tetrafluoro-3-[(4-nitrobenzyl)oxy]benzene](/img/structure/B4839927.png)
1,2,4,5-tetrafluoro-3-[(4-nitrobenzyl)oxy]benzene
説明
1,2,4,5-tetrafluoro-3-[(4-nitrobenzyl)oxy]benzene, commonly known as TNB, is a chemical compound that has been widely used in scientific research. TNB is a fluorescent probe that is used to measure the activity of enzymes in the human body. The compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of TNB involves the cleavage of the compound by proteases. When TNB is cleaved, it releases a fluorescent molecule that can be detected using various techniques such as fluorescence spectroscopy. The intensity of the fluorescence is proportional to the activity of the enzyme, which allows researchers to measure the activity of proteases in various biological samples.
Biochemical and physiological effects:
TNB has been shown to have minimal biochemical and physiological effects on the human body. The compound is not toxic and does not have any known side effects. However, it is important to note that TNB is a chemical compound and should be handled with care.
実験室実験の利点と制限
One of the main advantages of TNB is its high sensitivity and specificity for proteases. The compound can detect even low levels of enzyme activity, which makes it a valuable tool for researchers studying proteases. However, TNB has some limitations. The compound is not suitable for use in vivo, as it cannot penetrate cell membranes. Additionally, TNB is not suitable for the study of all proteases, as some enzymes do not cleave the compound.
将来の方向性
There are several future directions for the use of TNB in scientific research. One area of interest is the development of new protease inhibitors. TNB can be used to screen for potential inhibitors of proteases, which could lead to the development of new drugs for the treatment of various diseases. Additionally, TNB could be used to study the activity of proteases in various biological samples, such as blood and urine, which could provide valuable insights into the role of these enzymes in disease. Finally, TNB could be used in the development of new diagnostic tools for the detection of protease activity in various diseases.
科学的研究の応用
TNB has been extensively used in scientific research as a fluorescent probe to measure the activity of enzymes. The compound is particularly useful in the study of proteases, which are enzymes that break down proteins. TNB is used to measure the activity of proteases by monitoring the fluorescence emitted when the compound is cleaved by the enzyme.
特性
IUPAC Name |
1,2,4,5-tetrafluoro-3-[(4-nitrophenyl)methoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO3/c14-9-5-10(15)12(17)13(11(9)16)21-6-7-1-3-8(4-2-7)18(19)20/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTJOURGIJNWAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C(=CC(=C2F)F)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,8-dichloro-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4839849.png)
![1-(2-fluorophenyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B4839856.png)
![methyl 3-[2-(1-azepanyl)-2-oxoethyl]-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4839868.png)
![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}isonicotinamide](/img/structure/B4839891.png)
![4-({3-[(4-chloro-2-methylphenoxy)methyl]-4-methoxybenzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4839901.png)
![5,7-dimethyl-3-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4839906.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B4839911.png)
![N-[1-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-furamide](/img/structure/B4839918.png)
![ethyl [1-(tetrahydro-2-furanyl)ethyl]carbamate](/img/structure/B4839919.png)
![1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4839925.png)
![3-[(2-methoxy-5-nitrobenzyl)thio]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B4839930.png)
![4-bromo-N,1-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B4839937.png)
![5-(2-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4839942.png)